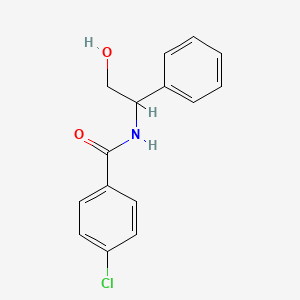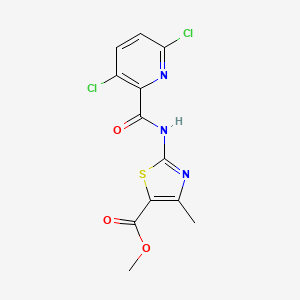![molecular formula C17H16ClN3O B2855360 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide CAS No. 1147274-23-4](/img/structure/B2855360.png)
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid and 1H-indole.
Formation of Amide Bond: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using reagents such as phosphoric anhydride or acyloxyphosphonium salts. This activated intermediate is then reacted with 3-(1H-indol-1-yl)propylamine to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require the use of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of scalable processes and equipment.
Análisis De Reacciones Químicas
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including :
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives, including this compound, have shown promise in biological studies due to their ability to interact with various biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antiviral, anticancer, and anti-inflammatory research.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways . The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which play crucial roles in neurotransmission. The compound may also inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide can be compared with other indole derivatives to highlight its uniqueness :
Similar Compounds: Other indole derivatives include 6-chloro-3-cyano-1-methyl-1H-indole-2-yl-pyridin-3-ylmethyl-ethanesulfonamide and 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile.
Uniqueness: The presence of both the indole and pyridine moieties in the same molecule, along with the chloro substitution, gives this compound unique chemical and biological properties that may not be present in other similar compounds.
Propiedades
IUPAC Name |
6-chloro-N-(3-indol-1-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-16-7-6-14(12-20-16)17(22)19-9-3-10-21-11-8-13-4-1-2-5-15(13)21/h1-2,4-8,11-12H,3,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLNJNPNODNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCNC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
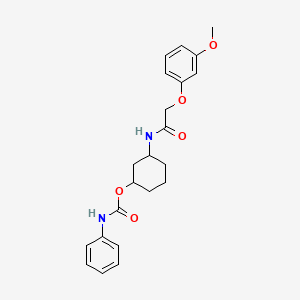
![methyl 4-(2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2855278.png)
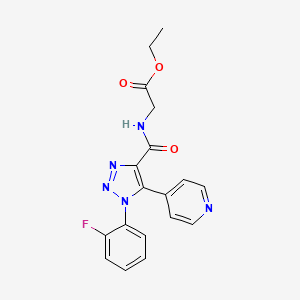
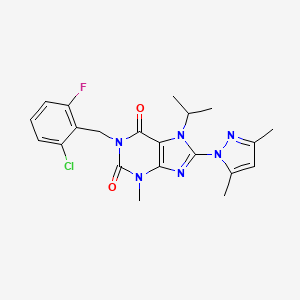
![ethyl 4-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2855285.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

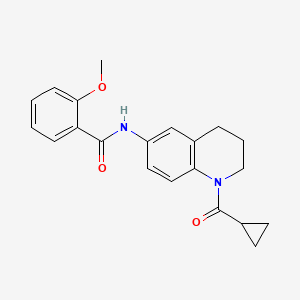
![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)
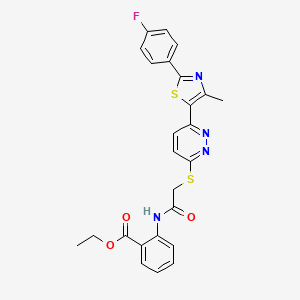
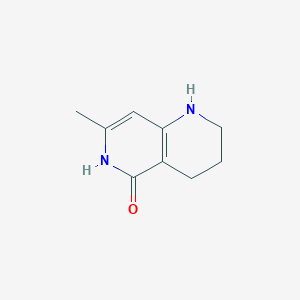
![N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2855296.png)
